Indomethacin acyl-B-D-glucuronide
Overview
Description
Indomethacin acyl glucuronide is a metabolite of indomethacin . Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) commonly used as a prescription medication to reduce fever, pain, stiffness, and swelling .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The formation of acyl glucuronides has been associated with the degree of protein adduct formation .Molecular Structure Analysis
The molecular formula of Indomethacin acyl glucuronide is C25H24ClNO10 . Its average mass is 533.912 Da and its monoisotopic mass is 533.108887 Da .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Indomethacin acyl-β-D-glucuronide: is a metabolite formed through the conjugation of indomethacin with glucuronic acid. This process is crucial for the drug’s metabolism and facilitates its excretion. The study of this metabolite helps in understanding the pharmacokinetics of indomethacin, including its bioavailability, distribution, metabolism, and excretion patterns .
Toxicology and Drug-Induced Toxicities
The formation of acyl glucuronides like Indomethacin acyl-β-D-glucuronide can be associated with drug-induced toxicities. These metabolites are known to covalently modify biological molecules, which can lead to adverse effects. Research into these interactions is vital for assessing the safety of drugs that form acyl glucuronides .
Analytical Chemistry
In analytical chemistry, Indomethacin acyl-β-D-glucuronide serves as a target analyte in the development of assays to quantify indomethacin and its metabolites in biological fluids. This is important for clinical monitoring and pharmacological studies .
Drug Design and Optimization
Understanding the properties of Indomethacin acyl-β-D-glucuronide is essential in drug design and optimization. By studying its stability and reactivity, researchers can design safer drugs with fewer side effects by minimizing the formation of potentially harmful metabolites .
Molecular Biology
In molecular biology, the binding affinity and interaction of Indomethacin acyl-β-D-glucuronide with various proteins can be studied. This research can reveal insights into the molecular mechanisms of drug action and resistance .
Pharmacodynamics
The pharmacological activity of Indomethacin acyl-β-D-glucuronide itself can be a subject of study. While indomethacin is the active drug, its metabolites may also exhibit pharmacological effects that could contribute to the overall therapeutic or adverse effects .
Mechanism of Action
The mechanism of action of Indomethacin, from which Indomethacin acyl glucuronide is derived, involves the reversible inhibition of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes. This results in decreased formation of prostaglandin precursors, leading to antipyretic, analgesic, and anti-inflammatory properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWEVBGELGABM-CZLVRFMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indomethacin acyl-B-D-glucuronide | |
CAS RN |
75523-11-4 | |
Record name | Indomethacin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOMETHACIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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